molecular formula C12H12ClFN4O B054629 6-(4-Acetylpiperazin-1-yl)-2-chloro-5-fluoronicotinonitrile CAS No. 113237-21-1

6-(4-Acetylpiperazin-1-yl)-2-chloro-5-fluoronicotinonitrile

Cat. No. B054629
CAS RN: 113237-21-1
M. Wt: 282.7 g/mol
InChI Key: IHECUHYXUSTMBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds typically involves reactions under specific conditions to introduce the desired functional groups. For example, the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles from 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine and iminoester hydrochlorides under microwave irradiation has been reported (Menteşe et al., 2015). This highlights a method of introducing piperazine and fluorine functionalities, which could be relevant to synthesizing the target compound.

Molecular Structure Analysis

The molecular structure of related compounds is often determined using techniques such as NMR, mass spectroscopy, and X-ray crystallography. For instance, the structural analysis of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid was confirmed by X-ray crystallography (Kanai et al., 1993). Such techniques are crucial for confirming the identity and purity of synthesized compounds, including the determination of their stereochemistry.

Chemical Reactions and Properties

The chemical reactivity of compounds containing acetylpiperazine, chloro, and fluoro groups can vary significantly based on their structure. These molecules can participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions, to form complex heterocyclic structures. A study demonstrated the synthesis of novel piperazine derivatives as antituberculosis and antimicrobial agents, highlighting the chemical versatility of piperazine-containing compounds (Rani et al., 2011).

Scientific Research Applications

Pharmacological Profiles and Therapeutic Potentials

  • Neurokinin (NK)(1) Antagonists : A study described a scalable synthetic route to obtain a compound similar in structure to 6-(4-Acetylpiperazin-1-yl)-2-chloro-5-fluoronicotinonitrile, which acts as a neurokinin (NK)(1) antagonist. The synthesis involves intramolecular cyclization, indicating the compound's potential for treating related disorders without requiring chromatographic purification, making it suitable for large-scale synthesis (Araya et al., 2008).

Antimicrobial and Antituberculosis Agents

  • Antituberculosis and Antimicrobial Activities : Novel piperazine condensed derivatives have been synthesized and evaluated for their antituberculosis activity against Mycobacterium tuberculosis and antimicrobial activity against bacterial and fungal strains. Compounds with fluoro substituents showed enhanced antibacterial and antifungal activity, demonstrating the potential of these compounds in developing new antimicrobial agents (Rani et al., 2011).

Synthetic Methodologies and Chemical Properties

  • Solid–Liquid Phase Equilibrium : Research on a potent antimicrobial agent structurally related to the query compound explored its melting enthalpy, melting point, and solubility in various organic solvents. This study provides insight into the compound's physicochemical properties, solubility behavior, and thermodynamic aspects, essential for pharmaceutical formulation and industrial applications (Blokhina et al., 2021).

Pesticidal Activities

  • Pesticidal Properties : A compound designated as Comp I, closely related to the query compound, showed strong larvicidal activity against Culex pipiens pallens and potent fungicidal activity against Phytophthora capsici. This suggests the potential use of such compounds in developing new pesticides for controlling mosquito populations and combating plant diseases (Choi et al., 2015).

properties

IUPAC Name

6-(4-acetylpiperazin-1-yl)-2-chloro-5-fluoropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFN4O/c1-8(19)17-2-4-18(5-3-17)12-10(14)6-9(7-15)11(13)16-12/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHECUHYXUSTMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C(=N2)Cl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70550047
Record name 6-(4-Acetylpiperazin-1-yl)-2-chloro-5-fluoropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113237-21-1
Record name 6-(4-Acetyl-1-piperazinyl)-2-chloro-5-fluoro-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113237-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Acetylpiperazin-1-yl)-2-chloro-5-fluoropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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